Amyloid-β-Protein (1-46)

Übersicht

Beschreibung

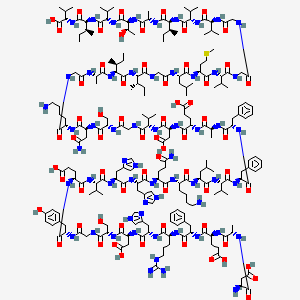

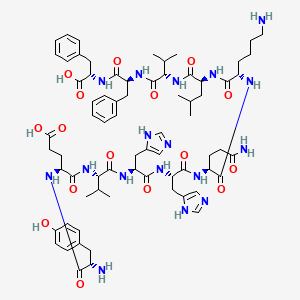

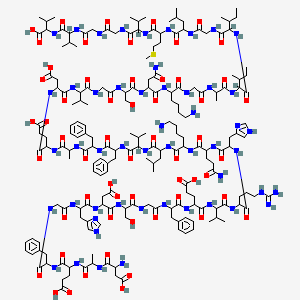

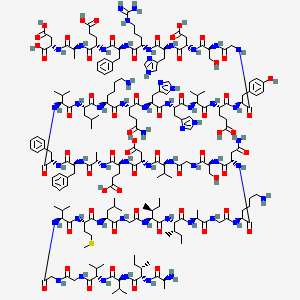

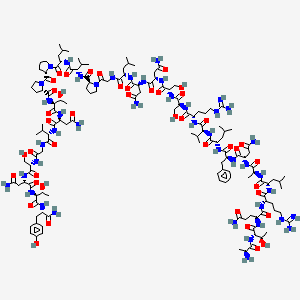

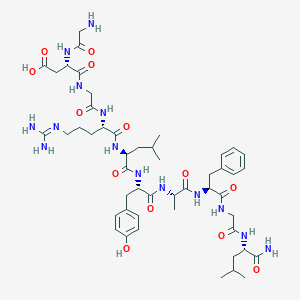

Amyloid b-Protein (1-46) is a useful research compound. Molecular weight is 4926.63. The purity is usually 95%.

BenchChem offers high-quality Amyloid b-Protein (1-46) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amyloid b-Protein (1-46) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Neurologische Forschung

Amyloid-β-Protein (1-46) ist ein wichtiger Schwerpunkt in der Neurowissenschaft, insbesondere bei der Untersuchung der Alzheimer-Krankheit {svg_1}. Das Protein ist ein Hauptbestandteil von Amyloid-Plaques, die im Gehirn von Alzheimer-Patienten gefunden werden {svg_2}. Forschungen haben gezeigt, dass das sezernierte Amyloid-β-Vorläuferprotein als GABABR1a-Ligand fungiert, um die synaptische Transmission zu modulieren {svg_3}. Dies hat zu Spekulationen über einen noch nicht identifizierten Zellmembranrezeptor für sAPPa geführt {svg_4}.

Synthetische Anwendungen

Amyloide, einschließlich Amyloid-β-Protein (1-46), haben einen potenziellen Einsatz in der Materialwissenschaft, Biotechnik und synthetischen Chemie {svg_5}. Die hochstabilen, geordneten und anpassbaren Amyloidaggregate können als Vorlagen zur Herstellung verschiedener Nanomaterialien verwendet oder als biomimetische Katalysatoren eingesetzt werden {svg_6}.

Krankheitsmodellierung

Amyloid-β-Protein (1-46) wird in der Krankheitsmodellierung verwendet, insbesondere für die Alzheimer-Krankheit {svg_7}. Der Weg der Amyloid-β-Fibrillierung und zellulären Schädigung ist ein bedeutender Forschungsbereich {svg_8}.

Arzneimittelforschung

Amyloid-β-Protein (1-46) ist ein Ziel bei der Entdeckung neuer Medikamente gegen die Alzheimer-Krankheit {svg_9}. Das Verständnis der Struktur und Funktion dieses Proteins kann zur Entwicklung von Medikamenten führen, die seine Aggregation hemmen und so möglicherweise den Verlauf der Krankheit verlangsamen {svg_10}.

Biomaterialsynthese

Amyloid-β-Protein (1-46) ist eine der wichtigsten Proteinquellen für die Biomaterialsynthese {svg_11}. Seine Fähigkeit, hochgeordnete und stabile Strukturen zu bilden, macht es zu einem idealen Kandidaten für die Entwicklung neuer Biomaterialien {svg_12}.

Sensoranwendungen

Die einzigartigen Eigenschaften von Amyloid-β-Protein (1-46) Aggregaten machen sie nützlich für Sensoranwendungen {svg_13}. So können beispielsweise Veränderungen im Aggregationszustand des Proteins verwendet werden, um spezifische biologische oder chemische Signale zu detektieren {svg_14}.

Wirkmechanismus

Target of Action

Amyloid b-Protein (1-46), also known as Amyloid beta-protein(1-46), primarily targets the amyloid-beta precursor protein (APP), a transmembrane glycoprotein expressed in many tissues and concentrated in the synapses of neurons . APP functions as a cell surface receptor and has been implicated as a regulator of synapse formation, neural plasticity, antimicrobial activity, and iron export .

Mode of Action

Amyloid b-Protein (1-46) is generated from the amyloid precursor protein through sequential cleavage by the proteolytic enzymes β-secretase and γ-secretase . The γ-secretase, which produces the C-terminal end of the Amyloid b-Protein (1-46), cleaves within the transmembrane region of APP .

Biochemical Pathways

The biochemical pathways involved in the action of Amyloid b-Protein (1-46) are primarily related to the proteolytic cleavage of APP. This process occurs mainly via two mutually exclusive pathways, the non-amyloidogenic pathway or the amyloidogenic pathway . Other alternative pathways (η-secretase, δ-secretase and meprin pathways) have also been described for the physiological processing of APP .

Pharmacokinetics

Studies on related compounds such as posiphen tartrate (posiphen), an orally administered small molecule, have shown that it can lower secreted amyloid precursor protein and amyloid b-protein levels .

Result of Action

The result of the action of Amyloid b-Protein (1-46) is the accumulation and aggregation of the peptide, which is considered to be the distinct morphological hallmark of early onset of Alzheimer’s disease . The accumulation of Amyloid b-Protein (1-46) peptides can exert neurotoxicity and ultimately lead to neuronal cell death .

Action Environment

The action of Amyloid b-Protein (1-46) is influenced by various environmental factors. For instance, the accumulation of Amyloid b-Protein (1-46) in the extracellular space of the brain has been hypothesized to be a culprit in the pathogenesis of Alzheimer’s disease .

Biochemische Analyse

Biochemical Properties

Amyloid b-Protein (1-46) interacts with various enzymes, proteins, and other biomolecules. For instance, heme, a cofactor, has been proposed to bind with Amyloid b-Protein (1-46), forming a complex that exhibits enhanced peroxidase-like activity . The enzymes or proteases in proteolytic degradation play important roles by cleaving Amyloid b-Protein (1-46) into shorter soluble fragments without neurotoxic effect .

Cellular Effects

Amyloid b-Protein (1-46) has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to cause synaptic dysfunction and degeneration, which are among the earliest pathological events during the course of AD .

Molecular Mechanism

Amyloid b-Protein (1-46) exerts its effects at the molecular level through various mechanisms. It binds to the intrinsically disordered sushi 1 domain of the γ-aminobutyric acid type B receptor subunit 1a (GABABR1a) and modulates its synaptic transmission . This interaction provides an important structural foundation for the modulation of GABABR1a .

Temporal Effects in Laboratory Settings

The effects of Amyloid b-Protein (1-46) change over time in laboratory settings. For instance, serum NfL concentration was associated with cerebrovascular pathology and medial temporal atrophy, while plasma NTA-tau associated with medial temporal atrophy .

Dosage Effects in Animal Models

The effects of Amyloid b-Protein (1-46) vary with different dosages in animal models. For instance, in transgenic animal models of AD, the presence of Amyloid b-Protein (1-46) has been shown to contribute to the pathogenesis of the disease .

Metabolic Pathways

Amyloid b-Protein (1-46) is involved in various metabolic pathways. It is generated from amyloid precursor protein through sequential cleavage of β- and γ-secretases . The regulation of Aβ production and clearance is a complex process involving multiple enzymes and cofactors .

Transport and Distribution

Amyloid b-Protein (1-46) is transported and distributed within cells and tissues. It is found in small cytoplasmic granules in both neurites and perikarya . Only a minor portion of Amyloid b-Protein (1-46) is colocalized with trans-Golgi network, Golgi-derived vesicles, early and late endosomes, lysosomes, and synaptic vesicles .

Subcellular Localization

Amyloid b-Protein (1-46) is localized to specific compartments or organelles within the cell. Most Amyloid b-Protein (1-46) is not localized to Golgi-related structures, endosomes, lysosomes secretory vesicles or other organelles . Treatment of cells with tetanus toxin significantly increases the amount of intracellular Amyloid b-Protein (1-46) in both perikarya and neurites .

Eigenschaften

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C223H347N59O65S/c1-35-116(25)178(212(336)240-99-161(292)248-142(79-106(5)6)198(322)258-141(74-78-348-34)196(320)271-170(108(9)10)210(334)238-95-158(289)235-96-163(294)270-172(110(13)14)215(339)275-175(113(19)20)216(340)280-179(117(26)36-2)218(342)247-123(32)186(310)282-182(124(33)285)221(345)276-176(114(21)22)217(341)281-181(119(28)38-4)219(343)277-177(115(23)24)222(346)347)279-220(344)180(118(27)37-3)278-185(309)120(29)244-159(290)97-236-188(312)134(59-48-50-75-224)253-205(329)151(89-157(228)288)264-209(333)155(102-284)250-162(293)100-239-211(335)171(109(11)12)272-208(332)153(91-169(305)306)265-194(318)139(68-72-165(297)298)252-184(308)122(31)246-197(321)145(81-125-53-42-39-43-54-125)261-201(325)147(83-127-57-46-41-47-58-127)267-213(337)174(112(17)18)274-207(331)143(80-107(7)8)259-190(314)135(60-49-51-76-225)254-192(316)137(66-70-156(227)287)256-202(326)148(85-129-92-231-103-241-129)263-204(328)150(87-131-94-233-105-243-131)268-214(338)173(111(15)16)273-195(319)140(69-73-166(299)300)257-199(323)144(84-128-62-64-132(286)65-63-128)249-160(291)98-237-189(313)154(101-283)269-206(330)152(90-168(303)304)266-203(327)149(86-130-93-232-104-242-130)262-191(315)136(61-52-77-234-223(229)230)255-200(324)146(82-126-55-44-40-45-56-126)260-193(317)138(67-71-164(295)296)251-183(307)121(30)245-187(311)133(226)88-167(301)302/h39-47,53-58,62-65,92-94,103-124,133-155,170-182,283-286H,35-38,48-52,59-61,66-91,95-102,224-226H2,1-34H3,(H2,227,287)(H2,228,288)(H,231,241)(H,232,242)(H,233,243)(H,235,289)(H,236,312)(H,237,313)(H,238,334)(H,239,335)(H,240,336)(H,244,290)(H,245,311)(H,246,321)(H,247,342)(H,248,292)(H,249,291)(H,250,293)(H,251,307)(H,252,308)(H,253,329)(H,254,316)(H,255,324)(H,256,326)(H,257,323)(H,258,322)(H,259,314)(H,260,317)(H,261,325)(H,262,315)(H,263,328)(H,264,333)(H,265,318)(H,266,327)(H,267,337)(H,268,338)(H,269,330)(H,270,294)(H,271,320)(H,272,332)(H,273,319)(H,274,331)(H,275,339)(H,276,345)(H,277,343)(H,278,309)(H,279,344)(H,280,340)(H,281,341)(H,282,310)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H,303,304)(H,305,306)(H,346,347)(H4,229,230,234)/t116-,117-,118-,119-,120-,121-,122-,123-,124+,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTBZPLKUQHHLH-BQISHUBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C223H347N59O65S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4927 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B612769.png)